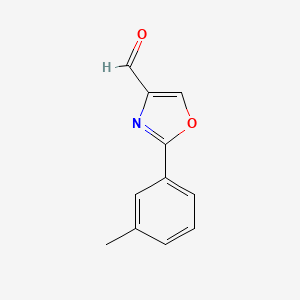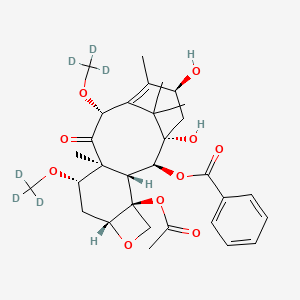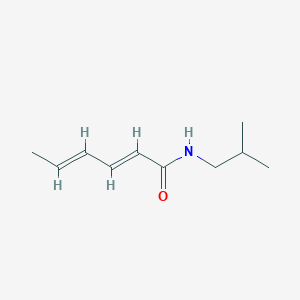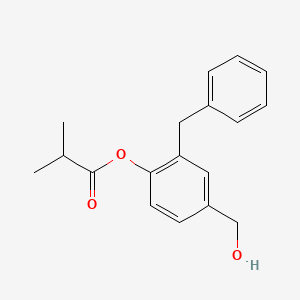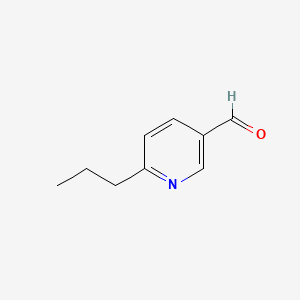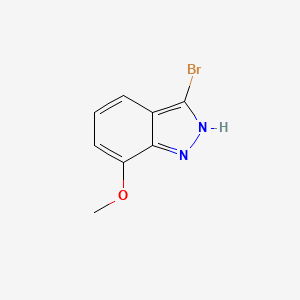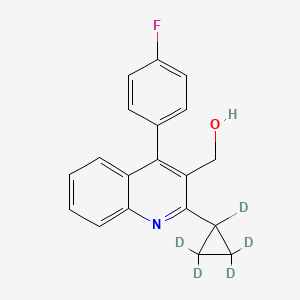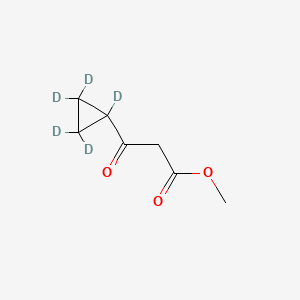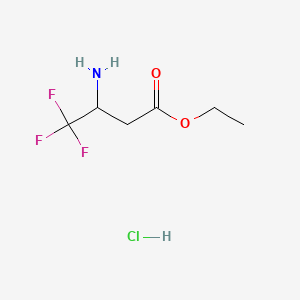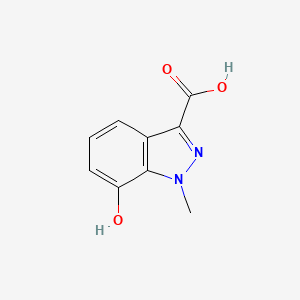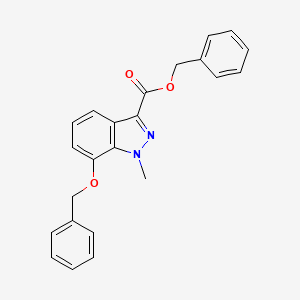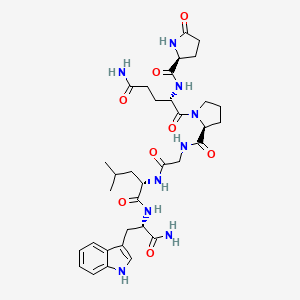![molecular formula C25H22F6N4O4S B586084 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone CAS No. 1794945-95-1](/img/new.no-structure.jpg)
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of Lansoprazole, a well-known proton pump inhibitor used in the treatment of gastric acid-related disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone typically involves multiple steps, starting from the basic pyridine structure. The introduction of the trifluoroethoxy group and the methyl group on the pyridine ring is achieved through specific substitution reactions. The deuterium labeling (d4) is incorporated to study the compound’s metabolic pathways and pharmacokinetics.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process would also include purification steps like crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfone group, potentially leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the sulfone back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.
科学研究应用
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Lansoprazole.
作用机制
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone involves its interaction with specific molecular targets. It is believed to inhibit proton pumps in the stomach lining, similar to Lansoprazole, thereby reducing gastric acid secretion. The deuterium labeling helps in tracing the metabolic pathways and understanding the compound’s pharmacokinetics.
相似化合物的比较
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its stability in acidic conditions and used for similar therapeutic purposes.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone is unique due to its deuterium labeling, which provides valuable insights into its metabolic pathways. The trifluoroethoxy group also imparts distinct chemical properties that can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
1794945-95-1 |
|---|---|
分子式 |
C25H22F6N4O4S |
分子量 |
592.55 |
IUPAC 名称 |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI 键 |
LXJWSKYRBBWSED-LNFUJOGGSA-N |
SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
同义词 |
1-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]]-1H-benzimidazole-d4; Lansoprazole Impurity; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



